N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide

Pharmaceutical Impurity Profiling Structural Elucidation Reactivity Alert

This is the officially designated Acebutolol EP Impurity A (FDA UNII: IYI0EW471K), essential for ANDA/DMF submissions. Its electrophilic epoxide ring presents a genotoxic alert absent in analogs (Impurity B/C). Generic substitution invalidates EP/USP method specificity. Required for forced degradation studies, system suitability, and ICH M7 control strategies in Acebutolol HCl API/drug product release testing.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 28197-66-2
Cat. No. B194327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide
CAS28197-66-2
Synonyms3'-Acetyl-4'-(2,3-epoxypropoxy)-butyranilide
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCCCC(=O)NC1=CC(=C(C=C1)OCC2CO2)C(=O)C
InChIInChI=1S/C15H19NO4/c1-3-4-15(18)16-11-5-6-14(13(7-11)10(2)17)20-9-12-8-19-12/h5-7,12H,3-4,8-9H2,1-2H3,(H,16,18)
InChIKeyMFGKLROXINRXIU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide (CAS 28197-66-2) – EP Reference Standard for Acebutolol Impurity A


N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide, registered under CAS 28197-66-2, is a synthetic organic compound formally classified as a substituted butanamide derivative containing a reactive epoxide moiety. It is chemically identical to 3'-Acetyl-4'-(2,3-epoxypropoxy)butyranilide and is recognized by the U.S. FDA and the European Pharmacopoeia (EP) as Acebutolol Hydrochloride Impurity A, a defined process-related impurity and metabolite of the cardioselective beta-1 blocker acebutolol [1]. With a molecular formula of C15H19NO4 and a monoisotopic mass of 277.1314 g/mol, its analytical identity is critical for pharmaceutical quality control [2].

Why N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide Cannot Be Interchanged with Other Acebutolol Impurities or β-Blocker Intermediates


In pharmaceutical impurity profiling, generic substitution of reference standards is impossible due to the strict structural specificity required for analytical identification and quantification. While Acebutolol EP Impurity A (CAS 28197-66-2) is often grouped with other acebutolol-related impurities, it differs fundamentally from analogs such as Acebutolol EP Impurity B (Diacetolol, CAS 22568-64-5) or Impurity C (CAS 40188-45-2) in its chemical reactivity and chromatographic behavior. Specifically, Impurity A retains the intact butanamide side chain and a highly electrophilic epoxide ring, whereas Impurity B is an acetamide derivative and Impurity C lacks the epoxide group entirely, possessing only a phenolic hydroxyl moiety . This epoxide functionality in CAS 28197-66-2 confers a unique potential for genotoxic alert, which is absent in its non-epoxide counterparts, mandating separate, dedicated analytical control strategies [1]. Consequently, using a different EP impurity reference standard would invalidate the specificity, accuracy, and regulatory compliance of the analytical method.

Quantitative Differentiators of CAS 28197-66-2: Analytical Identity, Metabolic Origin, and Risk Profile


Structural Differentiation: Reactive Epoxide Moiety Versus Non-Epoxide Acebutolol Impurities

The presence of a terminal epoxide (oxirane) ring in CAS 28197-66-2 constitutes a critical structural alert for potential genotoxicity, a feature not shared by the principal metabolite Acebutolol EP Impurity B (Diacetolol, CAS 22568-64-5) or Impurity C (N-(3-Acetyl-4-hydroxyphenyl)butanamide, CAS 40188-45-2) . The epoxide's high reactivity enables covalent adduct formation with nucleophilic biomolecules, necessitating a different risk assessment and analytical control strategy [1].

Pharmaceutical Impurity Profiling Structural Elucidation Reactivity Alert

Regulatory Identity: Unique Designation as Acebutolol Hydrochloride EP Impurity A and UNII IYI0EW471K

This compound is uniquely designated as 'Acebutolol Hydrochloride Impurity A' by the European Pharmacopoeia (EP) and has been assigned the Unique Ingredient Identifier (UNII) 'IYI0EW471K' by the U.S. FDA [1]. This is in contrast to other acebutolol impurities, which have their own distinct EP and USP designations (e.g., Acebutolol EP Impurity B, C, I) and different UNII codes . The assignment of these specific identifiers is based on a definitive, unchangeable chemical structure, making the compound legally and scientifically distinct for regulatory submissions.

Regulatory Compliance Pharmacopoeial Standards Quality Control

Metabolic Origin: A Distinct Process Impurity and Metabolite Different from the Principal Active Metabolite Diacetolol

Acebutolol's primary metabolic pathway involves extensive first-pass hepatic metabolism, leading to the formation of the major active metabolite, Diacetolol (Acebutolol Impurity B), which accounts for approximately 30-40% of the dose recovered in urine and confers a 24-hour duration of action [1]. In contrast, CAS 28197-66-2 (Impurity A) is a distinct, minor metabolite that retains the butanamide side chain and is formed through a different route, leading to the epoxide structure [2]. The pharmacokinetic and pharmacological profiles of these two metabolites are fundamentally different: Diacetolol is an equipotent beta-blocker, while Impurity A is considered an undesired process-related impurity with a potential toxicity alert.

Drug Metabolism Biotransformation Pharmacokinetics

Primary Application Scenarios for Procuring N-(3-Acetyl-4-(oxiran-2-ylmethoxy)phenyl)butanamide (CAS 28197-66-2)


Analytical Method Development and Validation for Genotoxic Impurity Monitoring

Given its reactive epoxide group, this compound is a critical reference standard for developing and validating sensitive HPLC or LC-MS/MS methods designed to detect and quantify potential genotoxic impurities in Acebutolol Hydrochloride API and finished drug products [1]. Its use is essential for establishing system suitability criteria, particularly resolution from the main acebutolol peak, and for meeting ICH M7 guidelines for the assessment and control of DNA reactive (mutagenic) impurities .

Regulatory Quality Control for ANDA and DMF Submissions

As the officially designated Acebutolol EP Impurity A and a substance with a specific FDA UNII (IYI0EW471K), this compound is mandatory for performing the impurity profiling required in Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) [1]. It is used to prepare system suitability solutions and reference standard solutions as prescribed in the European Pharmacopoeia (EP) monograph for Acebutolol Hydrochloride, ensuring that the sum of all individual impurities in the drug product does not exceed pharmacopoeial limits .

Stability Studies to Assess Degradation Pathways

This compound serves as a key marker for forced degradation (stress) studies on Acebutolol API. By spiking the pure compound into stability-indicating methods, analytical chemists can track its formation under various conditions (e.g., oxidative, thermal, or hydrolytic stress) to understand degradation pathways and validate the stability-indicating nature of the analytical method [1]. This is crucial for establishing shelf-life and storage conditions for the commercial drug product.

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